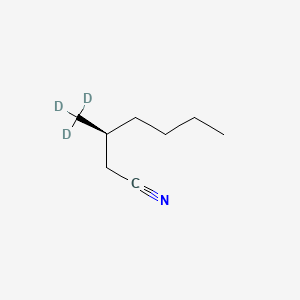
(3S)-Methylheptanonitrile-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-Methylheptanonitrile-d3 is a deuterated organic compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is particularly useful in scientific research due to its unique properties, such as its ability to be used as a tracer in various chemical reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Methylheptanonitrile-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the selective incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research and industrial applications.
化学反应分析
Types of Reactions
(3S)-Methylheptanonitrile-d3 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding nitrile oxides, while reduction reactions may yield primary amines.
科学研究应用
(3S)-Methylheptanonitrile-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis.
作用机制
The mechanism of action of (3S)-Methylheptanonitrile-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its transformation and identify key intermediates. The deuterium atoms in the compound can also influence reaction kinetics, providing insights into the mechanisms of various chemical reactions.
相似化合物的比较
Similar Compounds
(3S)-Methylheptanonitrile: The non-deuterated version of the compound, which lacks the unique properties conferred by the deuterium atoms.
(3R)-Methylheptanonitrile-d3: An enantiomer of (3S)-Methylheptanonitrile-d3, which has a different spatial arrangement of atoms.
(3S)-Methylhexanonitrile-d3: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These advantages include enhanced stability, altered reaction kinetics, and the ability to act as a tracer in various studies.
属性
分子式 |
C8H15N |
|---|---|
分子量 |
128.23 g/mol |
IUPAC 名称 |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
InChI 键 |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC#N |
规范 SMILES |
CCCCC(C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
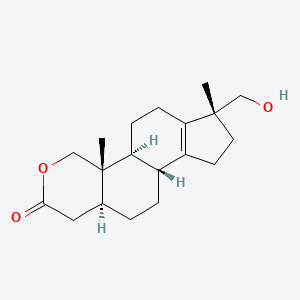

![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

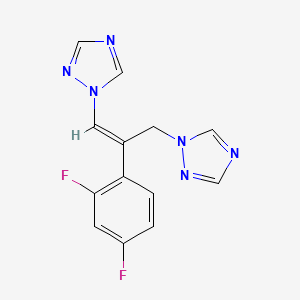
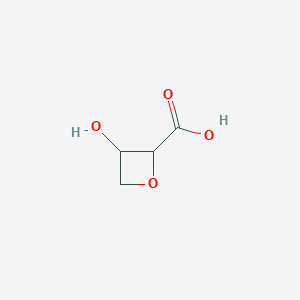
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
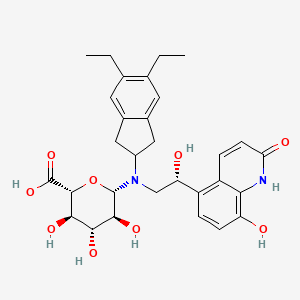
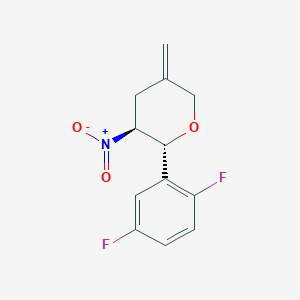

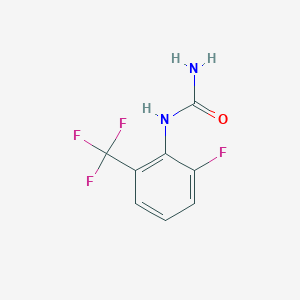
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
